molecular formula C10H12N4 B010453 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile CAS No. 107938-84-1

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile

Cat. No.: B010453
CAS No.: 107938-84-1
M. Wt: 188.23 g/mol
InChI Key: AZNQKKDEWNMWQZ-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS 107938-84-1) is a versatile tetrahydroquinoxaline carbonitrile derivative serving as a critical synthetic building block in medicinal chemistry and organic synthesis. This compound is characterized by its molecular formula of C 10 H 12 N 4 and a molecular weight of 188.23 g/mol. Research Applications and Value The primary research value of this compound lies in its role as a key precursor for the synthesis of complex tricyclic fused heterocycles, particularly pyrimido[4,5-b]quinolines . These scaffolds are of significant interest due to their wide range of biological activities. Researchers utilize this compound to develop novel analogs for screening against various disease targets. Its molecular structure, featuring both electron-donating amino and electron-withdrawing nitrile groups on the quinoxaline core, makes it a versatile intermediate for cyclization reactions and further functionalization. Key Chemical Properties CAS Registry Number: 107938-84-1 Molecular Formula: C 10 H 12 N 4 Molecular Weight: 188.23 g/mol SMILES: CN1C2=CCCCC2=NC(=C1N)C#N InChIKey: AZNQKKDEWNMWQZ-UHFFFAOYSA-N Usage Note This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-amino-4-methyl-7,8-dihydro-6H-quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNQKKDEWNMWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CCCCC2=NC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545632
Record name 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107938-84-1
Record name 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS No. 107938-84-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported the use of 4,5-dimethyl-o-phenylenediamine and glyoxal as starting materials to form the tetrahydroquinoxaline framework through a series of chemical transformations involving reductive methylation and cyclization processes .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to tetrahydroquinoxaline derivatives. For example, derivatives have shown significant effectiveness against various strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain related compounds were reported as low as 6.25 mg/mL against resistant pathogens .

CompoundMIC (mg/mL)Activity Against
Compound A6.25XDR pathogens
Compound B12.5S. aureus
Compound C50E. coli

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Quinoxaline derivatives are known to interact with NMDA receptors and exhibit neuroprotective effects in models of neurodegeneration. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by excitotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • NMDA Receptor Modulation : Compounds in this class often act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that help mitigate oxidative stress in neuronal cells .
  • Inhibition of Bacterial Growth : The antibacterial mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have documented the efficacy of tetrahydroquinoxaline derivatives in various biological assays:

  • Study on Neuroprotection : A study demonstrated that a related compound provided significant protection against glutamate-induced toxicity in neuronal cultures, suggesting potential therapeutic applications in treating neurodegenerative diseases .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties against multi-drug resistant strains and found that certain derivatives exhibited potent activity comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been studied for its potential as a pharmaceutical agent. The compound's structural features allow for interactions with biological targets, potentially leading to the development of novel therapeutics.

Case Studies

  • A study highlighted the synthesis of tetrahydroquinoline derivatives that exhibit anti-ulcer properties. The derivatives were synthesized from amino-substituted tetrahydroquinolines, indicating a pathway for developing gastroprotective agents .

Organic Synthesis

The compound serves as an intermediate in various organic reactions. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable in synthesizing more complex molecules.

Example Reactions

  • The compound can be utilized in multicomponent reactions to create diverse chemical entities. For instance, it has been involved in synthesizing substituted quinoline derivatives through cyclization processes .

Research indicates that derivatives of tetrahydroquinoxalines possess significant biological activities, including antimicrobial and anticancer properties. The structural modifications on the quinoxaline core can enhance these activities.

Biological Insights

  • Compounds derived from 3-amino tetrahydroquinoxalines have shown promise in inhibiting specific cancer cell lines and bacterial strains, suggesting a need for further exploration in drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS: 496787-27-0), a hexahydroquinoline derivative with distinct substituents :

Parameter 3-Amino-4-methyl-tetrahydroquinoxaline-2-carbonitrile 2-Amino-4-(3-chlorophenyl)-hexahydroquinoline-3-carbonitrile
Core Structure Tetrahydroquinoxaline (two N atoms in bicyclic ring) Hexahydroquinoline (one N atom in bicyclic ring)
Substituents - Methyl (C4)
- Amino (C3)
- Nitrile (C2)
- 3-Chlorophenyl (C4)
- Dimethylamino (C1)
- Phenyl (C7)
- Oxo (C5)
Molecular Formula C₁₀H₁₂N₄ C₂₄H₂₂ClN₃O
Molecular Weight 188.23 g/mol 403.90 g/mol
Functional Groups Amino, nitrile Chlorophenyl, dimethylamino, ketone, nitrile
Implications of Structural Variations:

Ring System: The tetrahydroquinoxaline core (two adjacent N atoms) offers electron-deficient aromaticity, favoring charge-transfer interactions. In contrast, the hexahydroquinoline system (one N atom) is less electron-deficient, altering reactivity and binding affinity . Quinoxalines are often explored as kinase inhibitors or antimicrobials, while quinolines are associated with antimalarial activity .

The methyl group in the quinoxaline analog minimizes steric hindrance, favoring synthetic accessibility . The dimethylamino group (electron-donating) in the quinoline compound may enhance basicity, whereas the amino group in the quinoxaline derivative participates in hydrogen bonding, influencing target interactions .

Preparation Methods

Base-Mediated Cyclization

A foundational approach involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. For example, 3-amino-4-methyltetrahydroquinoxaline intermediates are synthesized by condensing 1,2-diaminocyclohexane with methyl-substituted acrylonitrile derivatives in ethanol under reflux. The reaction proceeds via Michael addition, followed by intramolecular cyclization to form the tetrahydroquinoxaline core.

Optimization Parameters :

  • Solvent : Ethanol or toluene (reflux, 100–110°C).

  • Catalyst : Ammonium acetate (2.5 equiv) enhances cyclization efficiency.

  • Yield : 72–78% after recrystallization from ethanol.

Nitrile Group Introduction via Cyanoacetate Intermediates

Knoevenagel Condensation

The carbonitrile moiety is introduced through Knoevenagel condensation between cyclohexanone derivatives and cyanoacetate esters. For instance, ethyl (ethoxymethylene)cyanoacetate reacts with 3-fluoro-4-methoxyaniline in toluene at 100–110°C, forming an α-cyanoacrylate intermediate. Subsequent cyclization in the presence of phosphorus oxychloride yields the tetrahydroquinoxaline-carbonitrile framework.

Reaction Conditions :

  • Temperature : 100–110°C for 4.5 hours.

  • Workup : Purification via flash column chromatography (hexane/ethyl acetate gradient).

  • Yield : 68% for 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile analogs.

Catalytic Methods for Enhanced Efficiency

Vanadium-Based Catalysts

Recent advances employ [(VO)TPP][(TCM)₄] as a catalyst to accelerate Knoevenagel-Michael-cyclization cascades. In solvent-free conditions, this catalyst reduces reaction times to 10–45 minutes while improving yields to 85% for related tetrahydroquinolinecarbonitriles.

Mechanistic Insights :

  • Activation : The catalyst polarizes the carbonyl group of aldehydes, facilitating nucleophilic attack by cyanoacetate.

  • Cyclization : Intramolecular dehydration forms the six-membered ring, stabilized by π-π interactions.

Post-Functionalization and Substituent Modulation

Amino Group Installation

The 3-amino group is introduced via nitration followed by reduction or direct substitution. For example, treatment of 4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile with hydrazine hydrate in DMF at 80°C installs the amino group with 89% efficiency.

Critical Factors :

  • Reagent : Hydrazine hydrate or ammonium hydroxide.

  • Side Reactions : Over-reduction to primary amines is mitigated by controlling temperature (<90°C).

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst Yield Purity
Cyclocondensation1,2-Diaminocyclohexane, acrylonitrileAmmonium acetate72%95% (HPLC)
KnoevenagelCyclohexanone, cyanoacetate[(VO)TPP][(TCM)₄]85%98% (NMR)
Post-functionalizationTetrahydroquinoxaline-carbonitrileHydrazine hydrate89%97% (GC)

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as over-alkylated derivatives or ring-opened intermediates are minimized by:

  • Temperature Control : Maintaining reflux temperatures below 110°C.

  • Solvent Polarity : Using non-polar solvents (toluene) to favor cyclization over polymerization.

Purification Techniques

  • Chromatography : Flash column chromatography with ethyl acetate/hexane gradients resolves nitrile and amine byproducts.

  • Recrystallization : Ethanol or methanol recrystallization enhances purity to >95%.

Scalability and Industrial Feasibility

Batch-scale synthesis (100 g) achieves 82% yield using continuous flow reactors, reducing reaction times by 40% compared to batch methods. Key considerations include:

  • Cost : [(VO)TPP][(TCM)₄] catalysts are recyclable for up to five cycles without significant activity loss.

  • Safety : Phosphorus oxychloride is replaced with greener alternatives (e.g., POCl3 mimics) in newer protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving cyclohexanone derivatives and nitrile-containing precursors. For example, ammonium acetate-catalyzed cyclocondensation under reflux in ethanol or DMF achieves yields of 60–85%. Reaction parameters like solvent polarity (e.g., DMF enhances cyclization efficiency) and temperature (80–100°C) critically impact product purity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, with bond lengths (e.g., C–N ≈ 1.35 Å) and torsion angles (e.g., −179.03° for ring puckering) .
  • NMR spectroscopy (1H/13C) identifies substituent positions, such as methyl groups (δ ~1.2 ppm in 1H) and nitrile carbons (δ ~120 ppm in 13C) .
  • IR spectroscopy confirms the nitrile group (C≡N stretch ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electrochemical reduction potentials of 3-Amino-4-methyl-tetrahydroquinoxaline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with the 6-31G basis set optimizes molecular geometries in Gaussian 09. Reduction potentials are calculated via Gibbs free energy differences between neutral and anionic states. For example, Wave 1 reduction potentials (C2/C3 radical anions) correlate with experimental cyclic voltammetry data (ΔE ≈ 0.3 V) .

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models for this compound?

  • Methodological Answer : Discrepancies in bond angles (e.g., C9–C8–H8A = 113.52°) are resolved using Rietveld refinement (R1 < 0.05) in SHELXL. Comparative analysis with structurally analogous chromene-carbonitriles (e.g., 2-amino-4-phenyl derivatives) validates torsion angle deviations .

Q. What strategies optimize regioselectivity in the synthesis of substituted tetrahydroquinoxaline carbonitriles?

  • Methodological Answer : Steric/electronic effects govern regioselectivity. Introducing electron-withdrawing groups (e.g., –CN) at C2 directs cyclization via kinetic control. For example, 4-methyl substitution increases regioselectivity to >90% by hindering alternative ring-closing pathways .

Q. What structure-activity relationships (SARs) influence the biological activity of 3-Amino-4-methyl-tetrahydroquinoxaline derivatives?

  • Methodological Answer :

  • C4-methyl substitution : Enhances lipophilicity, improving anti-inflammatory activity (IC50 = 18 μM vs. 35 μM for unsubstituted analogs) .
  • C2-cyano group : Stabilizes hydrogen bonding with enzymatic targets (e.g., COX-2), as shown in docking studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Reactant of Route 2
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile

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